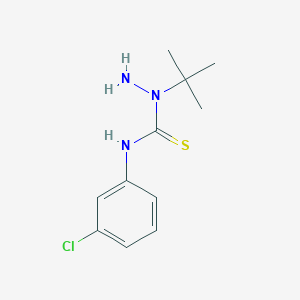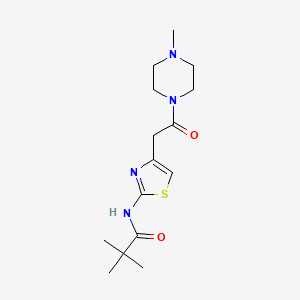
N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide” is a chemical compound that likely contains a thiazole ring and a piperazine ring. Thiazole is a five-membered ring with one sulfur atom and one nitrogen atom. Piperazine is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized by coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds .Molecular Structure Analysis
The molecular structure of this compound likely includes a thiazole ring and a piperazine ring . The exact structure would depend on the specific locations of these rings and other groups in the molecule.Scientific Research Applications
DNA Minor Groove Binding
Compounds such as Hoechst 33258, which contain the 4-methylpiperazin-1-yl group, are known for their ability to bind to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds have been utilized extensively in fluorescent DNA staining, chromosome analysis, and nuclear staining in plant cell biology, offering insights into cellular processes and potential therapeutic applications (Issar & Kakkar, 2013).
Anticancer Agent Development
The Knoevenagel condensation reaction has been instrumental in creating a library of chemical compounds with potential anticancer activity. Compounds generated through this reaction, incorporating pharmacophoric groups similar to those in "N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide," have shown significant anticancer activity by targeting various cancer-related proteins and DNA. This highlights the compound's relevance in drug discovery and development for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).
Neurotransmitter Receptor Effects
Arylpiperazine derivatives, including those similar in structure to "N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide," have been clinically applied for treating depression, psychosis, or anxiety due to their effects on serotonin and other neurotransmitter receptors. Their metabolism and disposition in the body, including the formation of 1-aryl-piperazines and their effects, have been a significant area of research, underscoring the compound's importance in neuroscience and pharmacology (Caccia, 2007).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, which may include functional groups similar to "N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide," have shown promise in measuring amyloid deposition in vivo in Alzheimer's disease patients. This application is crucial for early detection and evaluation of therapies targeting amyloid deposits in the brain, providing a pathway for understanding and treating Alzheimer's disease (Nordberg, 2008).
properties
IUPAC Name |
2,2-dimethyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-15(2,3)13(21)17-14-16-11(10-22-14)9-12(20)19-7-5-18(4)6-8-19/h10H,5-9H2,1-4H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQABPBODPJZWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

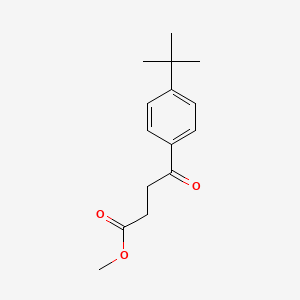
methanone](/img/structure/B2615514.png)
![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2615515.png)
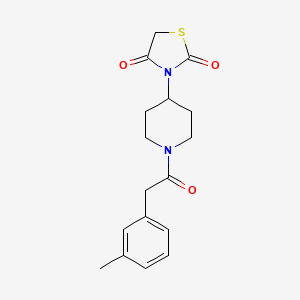
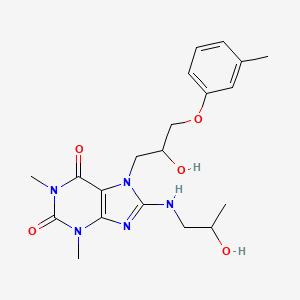
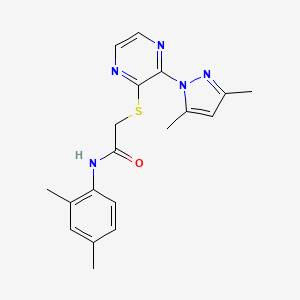
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2615521.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(diphenylmethyl)amino]acetamide](/img/structure/B2615523.png)


![2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2615528.png)
